molecular formula C10H9FO2 B2916031 (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid CAS No. 2166041-45-6

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B2916031
CAS No.: 2166041-45-6
M. Wt: 180.178
InChI Key: OYQKMDIGSGRQJP-WPRPVWTQSA-N
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Description

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a fluorinated carbene precursor under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or copper to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: It is used in the production of advanced materials with specific properties, such as high strength and chemical resistance.

Mechanism of Action

The mechanism by which (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with similar but distinct properties.

    Cyclopropane carboxylic acids: A broader class of compounds with varying substituents on the cyclopropane ring.

    Fluorinated carboxylic acids: Compounds with fluorine atoms attached to the carboxylic acid group, offering different reactivity and properties.

Uniqueness

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and a phenyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQKMDIGSGRQJP-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@]1(C(=O)O)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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